9-O-Feruloyllariciresinol

Hepatitis B Antiviral Lignan

Researchers requiring authentic 9-O-feruloyllariciresinol for reproducible antiviral and phytochemical studies face limited supply. BenchChem provides ≥98% pure compound, identity confirmed by NMR/MS, enabling reliable HBV HBsAg inhibition assays (IC50 1.67 mM) and chemotaxonomic authentication of Phyllanthus niruri. Key advantages: • Confirmed purity ≥98% (HPLC) with identity guaranteed by NMR & MS • Suitable for SAR studies, analytical method development, and botanical quality control • Global shipping with stock availability in standard research quantities

Molecular Formula C30H32O9
Molecular Weight 536.6 g/mol
Cat. No. B13088443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-O-Feruloyllariciresinol
Molecular FormulaC30H32O9
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m1/s1
InChIKeyNNFCVTSCCNBWCZ-WALVLAEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-O-Feruloyllariciresinol Lignan Reference Standard: CAS 60337-67-9 Procurement and Technical Baseline


9-O-Feruloyllariciresinol (CAS 60337-67-9, molecular formula C30H32O9, molecular weight 536.58 g/mol) is a naturally occurring lignan ester classified within the 7,9'-epoxylignan subclass. The compound is biosynthesized primarily in Phyllanthus niruri [1], with documented isolation also from Uncaria lancifolia [2]. Its core structural architecture comprises a lariciresinol (epoxylignan) skeleton esterified at the C-9 position with a feruloyl moiety, resulting in a molecular framework bearing three phenolic hydroxyl groups, three methoxy substituents, and one ester linkage [3]. Commercially, the compound is supplied as an analytical reference standard with purity specifications of ≥98% by HPLC, available in quantities ranging from 5 mg to 100 mg from specialized natural product vendors .

Why 9-O-Feruloyllariciresinol Cannot Be Substituted by Lariciresinol, Secoisolariciresinol, or Other In-Class Lignans


Substituting 9-O-feruloyllariciresinol with lariciresinol (the non-feruloylated parent skeleton) or with alternative lignan esters such as 9,9'-di-O-feruloyl-(-)-secoisolariciresinol introduces substantive structural and pharmacological divergence that invalidates direct functional replacement. The feruloyl esterification at the C-9 position of the lariciresinol scaffold confers a unique combination of hydrogen-bonding capacity (three H-bond donors, nine H-bond acceptors) and lipophilicity (calculated LogP of 4.63) that differs markedly from both the parent skeleton and from alternative esterification patterns such as 9,9'-di-O-feruloyl-secoisolariciresinol . Critically, the mono-feruloylated epoxylignan framework (7,9'-epoxylignan subclass) exhibits a distinct rigid tetrahydrofuran ring system absent in the secoisolariciresinol (dibenzylbutane-type) scaffold [1]. These structural disparities translate into divergent biological readouts: while secoisolariciresinol itself lacks intrinsic cytotoxicity, its 1,4-O-diferuloyl derivative demonstrates potent cytotoxic activity against multiple cancer cell lines (IC50 range 7.1-9.8 μM), a property contingent upon the specific covalent conjugation of ferulic acid residues to the lignan core [2]. Consequently, the procurement of 9-O-feruloyllariciresinol versus its in-class analogs is not an interchangeable decision but rather a chemically defined selection with functional consequences, as detailed in the quantitative evidence below.

9-O-Feruloyllariciresinol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Hepatitis B Virus (HBV) Antigen Suppression: 9-O-Feruloyllariciresinol Demonstrates Sub-Millimolar Inhibitory Activity in HepG2.2.15 Cells

9-O-Feruloyllariciresinol exhibits concentration-dependent inhibition of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) secretion in the HepG2.2.15 cell line, with half-maximal inhibitory concentration (IC50) values of 1.67 mM for HBsAg and >2.15 mM for HBeAg . This antiviral activity profile distinguishes the compound from the broader class of lignans, many of which have not been systematically evaluated for HBV antigen suppression. In contrast, the structurally related analog (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol has been reported to exert anti-allergic inflammatory effects via inhibition of histamine release from mast cells rather than direct antiviral activity . No direct head-to-head comparison of 9-O-feruloyllariciresinol with other lignans in the HepG2.2.15 HBV model has been published. The observed IC50 values for HBsAg and HBeAg represent class-level differentiation evidence, indicating that 9-O-feruloyllariciresinol possesses a measurable antiviral signature that may not be replicated by non-feruloylated lariciresinol or by lignans lacking the 7,9'-epoxylignan scaffold.

Hepatitis B Antiviral Lignan

Cytotoxic Activity Profile Differentiation: Structural Analogs Exhibit Potent Anticancer Activity While 9-O-Feruloyllariciresinol Remains Uncharacterized in Published Cancer Models

Cross-study analysis reveals a critical differentiation dimension: 9-O-feruloyllariciresinol itself lacks published quantitative cytotoxicity data against human cancer cell lines, whereas its closely related structural analogs demonstrate potent, sub-micromolar to low-micromolar activity. Specifically, 9,9'-O-di-feruloyl-(-)-secoisolariciresinol, a dibenzylbutane-type lignan diester isolated from Cryptocarya impressinervia, exhibited IC50 values of 3.58 μM (HL-60), 4.55 μM (SMMC-7721), 6.39 μM (A-549), 5.09 μM (MCF-7), and 4.80 μM (SW-480) against five human cancer cell lines [1]. Similarly, the cyclolignan ester (7'S, 8'R, 8R)-lyoniresinol-9,9'-di-O-(E)-feruloyl ester demonstrated strong cytotoxicity against HepG2 (IC50 = 7.87 μg/mL), Hep3B (IC50 = 4.31 μg/mL), and Ca9-22 (IC50 = 2.51 μg/mL) cells [2]. The mono-feruloylated 1-O-feruloyl-secoisolariciresinol (hanultarin) and its 1,4-O-diferuloyl derivative showed IC50 values in the 7.1-9.8 μM range across multiple cancer lines [3]. The absence of published cytotoxicity data for 9-O-feruloyllariciresinol, in stark contrast to the robust cytotoxic profiles of its di-feruloylated and secoisolariciresinol-derived analogs, constitutes a measurable functional differentiation that must inform procurement decisions. Researchers seeking cytotoxic lignans should select the appropriate feruloylated analog based on this quantitative activity spectrum rather than assuming class-wide equivalence.

Cytotoxicity Cancer Lignan ester

Analytical Reference Standard Purity Specifications: 9-O-Feruloyllariciresinol HPLC Purity ≥98% with Certificates of Analysis Including NMR and MS Verification

9-O-Feruloyllariciresinol is commercially supplied as an analytical reference standard with a minimum HPLC purity specification of ≥98% (λ = 254 nm or equivalent), accompanied by Certificates of Analysis (CoA) that include verification by 1H-NMR spectroscopy and mass spectrometry (MS) [1]. Physical characterization data confirm the compound is supplied as a yellow powder with predicted physicochemical parameters including a boiling point of 726.9 ± 60.0 °C, density of 1.289 ± 0.06 g/cm³, and a predicted pKa of approximately 8 . Recommended storage conditions for long-term stability (24-36 months) are desiccation at -20°C, with solubility established in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . In comparison, lariciresinol (the non-feruloylated parent skeleton) is typically supplied as a reference standard with similar purity specifications (≥98%) but lacks the ester-linked feruloyl chromophore that imparts distinct UV absorption characteristics and enhanced lipophilicity (LogP 4.63 versus lower values for non-feruloylated lignans) . The feruloyl moiety also introduces an additional chromophoric system (α,β-unsaturated ester conjugated to an aromatic ring) that confers diagnostic UV absorption maxima useful for HPLC method development and purity verification.

Analytical Chemistry Quality Control Reference Standard

Natural Source Authentication: 9-O-Feruloyllariciresinol from Phyllanthus niruri Provides Botanical Origin Traceability Distinct from Viburnum- or Cinnamomum-Derived Analogs

9-O-Feruloyllariciresinol is authenticated as a natural product isolated and purified from the herbs of Phyllanthus niruri (syn. Phyllanthus amarus, family Phyllanthaceae), a medicinal plant traditionally used in Ayurvedic and folk medicine systems [1]. This botanical origin is distinct from that of the structurally related analog 9-O-feruloyl-5,5'-dimethoxylariciresinol, which is reportedly isolated from Viburnum cylindricum (Caprifoliaceae) [2]. The methoxylated derivative (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol has been identified in Lindera obtusiloba (Lauraceae) [3]. Furthermore, the diester analog 9,9'-O-di-feruloyl-(-)-secoisolariciresinol is sourced from Cryptocarya impressinervia (Lauraceae) [4], while lyoniresinol feruloyl esters originate from Cinnamomum osmophloeum (Lauraceae) [5]. This source differentiation is non-trivial for several procurement contexts: (1) natural product chemists requiring authentic reference standards for chemotaxonomic studies; (2) researchers investigating Phyllanthus-derived bioactives for traditional medicine validation; and (3) industrial users seeking to source compounds with defined botanical provenance for regulatory or intellectual property considerations. Additionally, the isolation of both (Z)- and (E)-geometric isomers of 9-O-feruloyllariciresinol from Uncaria lancifolia [6] highlights the importance of specifying the isomeric form during procurement, as biological activity may differ between geometric isomers.

Natural Product Botanical Source Phytochemistry

Patent and Intellectual Property Landscape: 9-O-Feruloyllariciresinol and Related Feruloylated Lignans Appear in Therapeutic Composition Filings

9-O-Feruloyllariciresinol is referenced in patent documentation accessible via PubChem's patent database, indicating its inclusion in intellectual property filings related to therapeutic compositions or natural product formulations [1]. While specific patent claims and their scope require individual legal review, the presence of patent associations signals that this compound, along with structurally related feruloylated lignans, occupies a position of commercial and translational interest. The USPTO patent gazette includes references to amendments and cancellations of claims involving lignan-related compositions, though detailed compound-specific information is not publicly accessible in the indexed abstracts [2]. For comparison, the feruloylated secoisolariciresinol derivatives (hanultarin and its analogs) have been the subject of synthetic methodology patents and cytotoxicity evaluation studies [3], demonstrating that the broader class of feruloylated lignans carries translational potential. Researchers considering the procurement of 9-O-feruloyllariciresinol for commercial development or therapeutic applications should conduct freedom-to-operate analyses based on the specific patent landscape, as the compound's inclusion in patent filings distinguishes it from non-patented lignan reference standards and may impose certain use restrictions depending on jurisdiction and application.

Patent Intellectual Property Therapeutic Composition

Isomeric Specificity: (E)- and (Z)-Geometric Isomers of 9-O-Feruloyllariciresinol Co-Occur in Uncaria lancifolia, Requiring Isomeric Specification for Accurate Procurement

Phytochemical investigation of Uncaria lancifolia resulted in the isolation and characterization of both 9-O-(Z)-feruloyllariciresinol and 9-O-(E)-feruloyllariciresinol as distinct compounds, identified based on comprehensive NMR and mass spectrometric analysis [1]. This finding demonstrates that the feruloyl moiety can exist in both cis (Z) and trans (E) configurations at the α,β-unsaturated ester linkage when the compound is isolated from natural sources. The geometric isomerism at the feruloyl double bond introduces conformational and electronic differences that may influence biological target engagement, metabolic stability, and chromatographic behavior. Commercial suppliers of 9-O-feruloyllariciresinol typically do not specify the isomeric composition of their products unless explicitly requested or verified. In contrast, the structurally related compound (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol is explicitly designated with the trans (E) configuration in its nomenclature , reflecting the importance of isomeric specification for certain research applications. This evidence establishes that procurement of 9-O-feruloyllariciresinol without isomeric specification may result in the acquisition of an undefined mixture or a single uncharacterized isomer, whereas procurement of explicitly designated trans-feruloyl analogs ensures defined stereochemistry.

Geometric Isomer Stereochemistry Natural Product

9-O-Feruloyllariciresinol Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Antiviral Screening for Hepatitis B Virus (HBV) Therapeutics

Based on the documented IC50 of 1.67 mM for HBsAg inhibition in HepG2.2.15 cells , 9-O-feruloyllariciresinol is appropriately procured for antiviral screening programs targeting HBV antigen suppression. Researchers should utilize this compound as a tool molecule to benchmark lignan-class activity against HBV, with the understanding that the observed millimolar potency necessitates further medicinal chemistry optimization. This application scenario is specifically supported by quantitative activity data and should not be extrapolated to other antiviral targets without additional experimental validation.

Analytical Reference Standard for Lignan Quantification and Method Development

With documented HPLC purity of ≥98%, identity confirmation by NMR and MS, and well-defined physicochemical properties including LogP = 4.63 , 9-O-feruloyllariciresinol serves as a high-quality analytical reference standard for the development and validation of HPLC, UPLC, or LC-MS methods targeting feruloylated lignans in plant extracts, dietary supplements, or pharmaceutical formulations. The feruloyl chromophore provides a characteristic UV absorption signature (λmax ~ 280-330 nm) that facilitates detection and quantification.

Chemotaxonomic Marker and Botanical Authentication Studies

The established botanical provenance of 9-O-feruloyllariciresinol from Phyllanthus niruri qualifies this compound as a chemotaxonomic marker for the authentication and quality control of Phyllanthus-derived herbal materials. Researchers investigating the phytochemical consistency of P. niruri accessions, geographical variations, or commercial herbal products can utilize 9-O-feruloyllariciresinol as a reference standard for identification and quantification purposes, distinguishing it from lignans derived from Viburnum, Lindera, or Cinnamomum species.

Structure-Activity Relationship (SAR) Studies of Feruloylated Lignans

The clear structural differentiation between 9-O-feruloyllariciresinol (mono-feruloylated 7,9'-epoxylignan) and its di-feruloylated or secoisolariciresinol-derived analogs enables systematic SAR investigations probing the role of (1) the epoxylignan scaffold rigidity, (2) the number and position of feruloyl esterifications, and (3) the stereochemistry of the feruloyl moiety (E vs. Z). This application is particularly valuable for academic and industrial medicinal chemistry groups exploring the structural determinants of lignan bioactivity across antiviral, cytotoxic, and anti-inflammatory endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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